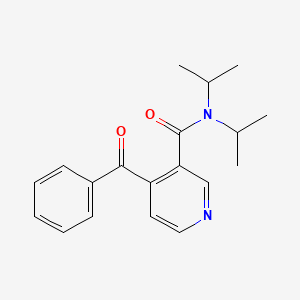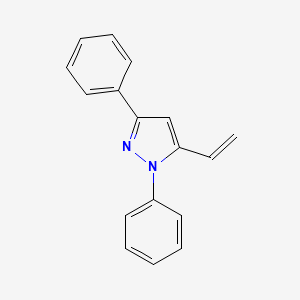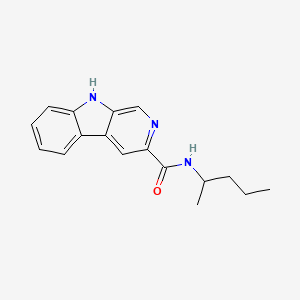
3-Pyridinecarboxamide, 4-benzoyl-N,N-bis(1-methylethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Pyridinecarboxamide, 4-benzoyl-N,N-bis(1-methylethyl)- is a chemical compound known for its unique structure and properties It contains a pyridine ring, a benzoyl group, and two isopropyl groups attached to the nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboxamide, 4-benzoyl-N,N-bis(1-methylethyl)- typically involves the reaction of 3-pyridinecarboxylic acid with benzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with isopropylamine to form the final product. The reaction conditions often include solvents like dichloromethane or tetrahydrofuran, and the reactions are carried out at room temperature or under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
3-Pyridinecarboxamide, 4-benzoyl-N,N-bis(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl group or the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine or benzoyl derivatives.
科学研究应用
3-Pyridinecarboxamide, 4-benzoyl-N,N-bis(1-methylethyl)- has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
作用机制
The mechanism of action of 3-Pyridinecarboxamide, 4-benzoyl-N,N-bis(1-methylethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
N,N′-bis(3-pyridinecarboxamide)-1,2-ethane: A similar compound with a different spacer between the pyridine rings.
4-Pyridinecarboxamide, 3-benzoyl-N,N-bis(1-methylethyl): An isomer with the benzoyl group at a different position.
Uniqueness
3-Pyridinecarboxamide, 4-benzoyl-N,N-bis(1-methylethyl)- is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. Its ability to form coordination polymers and its potential therapeutic applications make it a compound of significant interest in various research fields.
属性
CAS 编号 |
88329-46-8 |
|---|---|
分子式 |
C19H22N2O2 |
分子量 |
310.4 g/mol |
IUPAC 名称 |
4-benzoyl-N,N-di(propan-2-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C19H22N2O2/c1-13(2)21(14(3)4)19(23)17-12-20-11-10-16(17)18(22)15-8-6-5-7-9-15/h5-14H,1-4H3 |
InChI 键 |
KEBPUKGSAKFFNR-UHFFFAOYSA-N |
规范 SMILES |
CC(C)N(C(C)C)C(=O)C1=C(C=CN=C1)C(=O)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



phosphanium perchlorate](/img/structure/B14403115.png)


![4H-Furo[3,2-c]pyran-4-one, 2-(hydroxymethyl)-6-methyl-](/img/structure/B14403142.png)


![Dimethyl {2-oxo-10-[(trimethylsilyl)oxy]undecyl}phosphonate](/img/structure/B14403153.png)

![3'-Ethyl-5-hydroxy-2',4',5',6'-tetramethyl-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14403156.png)




